molecular formula C22H22Cl2N2O2S2 B11645293 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11645293
M. Wt: 481.5 g/mol
InChI Key: CXPBFTUUPMRBOQ-UHFFFAOYSA-N
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Description

The compound “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule featuring multiple functional groups, including dichlorophenyl, methylsulfanyl, ethyl, methyl, prop-2-enyl, oxa, thia, and diazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” likely involves multiple steps, including the formation of the tricyclic core, introduction of the dichlorophenyl group, and incorporation of the sulfur and oxygen atoms. Common synthetic routes may include:

    Formation of the tricyclic core: This could involve cyclization reactions using appropriate precursors.

    Introduction of the dichlorophenyl group: This step might involve nucleophilic substitution reactions.

    Incorporation of sulfur and oxygen atoms: This could be achieved through thiol and ether formation reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

The compound “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while nucleophilic substitution on the dichlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural complexity makes it a valuable tool for investigating biological processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug discovery. Its multiple functional groups and tricyclic core suggest potential activity against various biological targets, such as enzymes and receptors.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also find applications in catalysis and electronic materials.

Mechanism of Action

The mechanism by which “5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors to modulate their activity.

    Pathway Interference: The compound could interfere with cellular pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: can be compared with other tricyclic compounds containing sulfur and oxygen atoms, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22Cl2N2O2S2

Molecular Weight

481.5 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H22Cl2N2O2S2/c1-4-8-26-20(27)18-14-10-22(3,5-2)28-11-17(14)30-19(18)25-21(26)29-12-13-6-7-15(23)16(24)9-13/h4,6-7,9H,1,5,8,10-12H2,2-3H3

InChI Key

CXPBFTUUPMRBOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC=C)C

Origin of Product

United States

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